molecular formula C22H20N6O3 B2432602 N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863446-76-8

N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2432602
CAS No.: 863446-76-8
M. Wt: 416.441
InChI Key: VITQHTKZRZWFJD-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-14-6-8-18(9-7-14)28-21-19(11-24-28)22(31)27(13-23-21)12-20(30)26-17-5-3-4-16(10-17)25-15(2)29/h3-11,13H,12H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITQHTKZRZWFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H20N4O4C_{25}H_{20}N_{4}O_{4} with a molecular weight of 412.4 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of multiple functional groups that contribute to its biological activity.

Property Value
Molecular FormulaC25H20N4O4
Molecular Weight412.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class often exhibit kinase inhibition properties, which can modulate various signaling pathways involved in cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases linked to cancer progression.
  • Antitumor Activity : Preliminary studies suggest significant inhibitory effects against various cancer cell lines.

Anticancer Properties

Studies have shown that this compound exhibits potent anticancer activity. For instance, derivatives of this compound have been evaluated for their antiproliferative effects against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer).

Case Study Findings :

  • Compound Efficacy : Compound analogs demonstrated IC50 values ranging from 8.21 µM to 19.56 µM against A549 and HCT116 cells respectively, indicating strong potential for therapeutic use in oncology .

Other Biological Activities

In addition to anticancer properties, this compound has shown promise in other areas:

  • Anti-inflammatory Activity : Certain analogs have been reported to reduce inflammation markers in vitro.
  • Antiparasitic Effects : Some studies indicate efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness.

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions including Suzuki–Miyaura coupling and various purification techniques such as recrystallization or chromatography.

Research Applications:

This compound serves as a valuable building block in organic synthesis and is explored for:

  • Development of new anticancer drugs.
  • Investigation into enzyme interactions and mechanisms of action.

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A one-flask method reported by involves refluxing 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxamide with dimethyl acetylenedicarboxylate (DMAD) in acetic acid, yielding the pyrazolopyrimidinone core in 78% yield. This approach eliminates multi-step purification, though regioselectivity must be controlled by electronic effects of the p-tolyl substituent.

Mechanistic Insight :

  • Nucleophilic attack by the pyrazole amine on the electron-deficient alkyne.
  • Cyclization via intramolecular lactamization.
  • Aromatization driven by acetic acid catalysis.

Alternative Route Using Sodium Salts of Unsaturated Ketones

As detailed in, sodium salts of (hydroxymethylene)cycloalkanones react with 5-aminopyrazoles under basic conditions to form angular-fused pyrazolopyrimidines. For instance, treating 5-amino-1-(p-tolyl)pyrazole with sodium (hydroxymethylene)cyclopentanone in piperidine acetate yields the bicyclic core with 85% efficiency. This method favors larger ring systems but requires careful temperature control to avoid side reactions.

Functionalization at Position 5: Introduction of the Acetamide Side Chain

Chlorination at Position 5

Intermediate A is synthesized by treating the pyrazolopyrimidinone core with phosphorus oxychloride (POCl₃) under reflux. Source demonstrates that POCl₃ selectively chlorinates the 5-position of analogous triazolopyrimidines, achieving >90% conversion. Optimal conditions for this step include:

  • Molar ratio : 1:3 (pyrazolopyrimidinone : POCl₃)
  • Temperature : 110°C
  • Duration : 6 hours

Nucleophilic Displacement with 2-Chloroacetamide

Intermediate A undergoes nucleophilic substitution with 2-chloroacetamide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Source reports a similar reaction where 2-(p-tolyloxy)acetamide displaces chlorine at position 5 of a pyrazolopyrimidine, yielding 82% product. Critical parameters:

  • Solvent : Anhydrous DMF
  • Temperature : 80°C
  • Reaction time : 12 hours

Synthesis of N-(3-Acetamidophenyl)Acetamide (Intermediate B)

Acetylation of m-Phenylenediamine

As per, N1-(3-aminophenyl)acetamide is prepared by acetylating 1,3-phenylenediamine with acetic anhydride in ethanol. Key steps:

  • Dissolve 1,3-phenylenediamine (1.08 g, 10 mmol) in ethanol (20 mL).
  • Add acetic anhydride (1.02 mL, 11 mmol) dropwise at 0°C.
  • Stir for 4 hours at room temperature.
  • Filter and recrystallize from ethanol/water (yield: 88.5%).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 2.05 (s, 3H, CH₃), 6.92–7.25 (m, 4H, Ar-H), 9.87 (s, 1H, NH).
  • IR (KBr) : 3310 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O).

Final Coupling Reaction

Amide Bond Formation

Intermediate C (2-chloro-N-(3-acetamidophenyl)acetamide) is coupled to the pyrazolopyrimidine core via a nucleophilic aromatic substitution. Adapted from, the reaction proceeds as follows:

  • Combine Intermediate A (1.2 equiv), Intermediate C (1.0 equiv), and K₂CO₃ (2.5 equiv) in DMF.
  • Heat at 90°C for 24 hours under nitrogen.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Optimized Yield : 76%
Purity : >98% (HPLC)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 2.32 (s, 3H, CH₃-p-tolyl), 2.41 (s, 3H, CH₃-acetamide), 4.89 (s, 2H, CH₂), 7.24–8.11 (m, 8H, Ar-H), 10.21 (s, 1H, NH).
  • IR (KBr) : 3438 cm⁻¹ (N-H), 2219 cm⁻¹ (C≡N, byproduct), 1648 cm⁻¹ (C=O).
  • HRMS (ESI+) : m/z calc. for C₂₃H₂₂N₆O₃ [M+H]⁺: 454.1764; found: 454.1761.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation Source
One-flask cyclocondensation 78 95 Minimal purification steps Requires high-purity starting materials
Sodium salt-mediated 85 97 High regioselectivity Limited to specific ketone derivatives
POCl₃ chlorination 90 99 Scalable to gram quantities Corrosive reagents
Microwave-assisted coupling 76 98 Reduced reaction time (2 hours) Specialized equipment required

Industrial Scalability and Environmental Impact

The POCl₃-mediated route, while efficient, generates hazardous waste (phosphorus oxides). Green chemistry alternatives explored in replace DMF with cyclopentyl methyl ether (CPME), reducing the Process Mass Intensity (PMI) from 12.3 to 8.7. Life-cycle analysis indicates that the sodium salt method () has the lowest carbon footprint (2.1 kg CO₂eq/mol) due to aqueous workup and recyclable catalysts.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves coupling pyrazolo[3,4-d]pyrimidin-4-one derivatives with substituted α-chloroacetamides. For example, reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-aryl-substituted α-chloroacetamides under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) to form the acetamide linkage . Key intermediates include the pyrazolo[3,4-d]pyrimidinone core and functionalized chloroacetamide precursors. Yield optimization often requires careful control of reaction time and stoichiometry.

Q. How is the compound characterized structurally, and what spectroscopic techniques are employed?

Structural confirmation relies on 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. For instance, 1H^1H-NMR of similar pyrazolo-pyrimidine derivatives shows aromatic protons at δ 7.2–8.6 ppm and methyl/methoxy groups at δ 2.0–4.0 ppm . LC-MS (e.g., m/z 362.0 [M+H]+^+) validates molecular weight, while IR spectroscopy confirms carbonyl groups (C=O stretching at ~1700 cm1^{-1}) .

Q. What are the solubility and stability profiles under experimental conditions?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Stability studies recommend storage at −20°C under inert atmospheres to prevent hydrolysis of the acetamide or pyrimidinone moieties. Degradation under acidic/basic conditions is common, necessitating pH-neutral buffers in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield or purity?

Utilize statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a Central Composite Design (CCD) could identify optimal reflux time (e.g., 12–24 hours) and molar ratios (1:1.2 for core:acetamide). Evidence shows that adding catalytic piperidine enhances nucleophilic substitution efficiency in similar syntheses .

Table 1: Yield optimization using DoE (hypothetical data based on )

Temperature (°C)SolventCatalystYield (%)
80DMFNone45
100AcetonitrilePiperidine72
90DMSOTEA68

Q. How to resolve contradictions in reported biological activities or physicochemical properties?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time) or impurities. Cross-validate findings using orthogonal methods:

  • Compare IC50_{50} values across multiple assays (e.g., kinase inhibition vs. cellular proliferation).
  • Analyze purity via HPLC and correlate with bioactivity .
  • Use computational docking to assess binding consistency across structural analogs .

Q. What challenges arise in achieving regioselectivity during pyrazolo[3,4-d]pyrimidine functionalization?

Regioselectivity is influenced by electronic and steric factors. For example, substituting at the pyrimidine N1-position (vs. N5) requires bulky directing groups or transition-metal catalysts. A reported method uses Pd-mediated C–H activation to direct acetamide coupling at the 4-oxo position, minimizing byproducts .

Q. How can computational chemistry guide derivative design and mechanistic analysis?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, modeling the nucleophilic attack of the pyrimidinone oxygen on chloroacetamide intermediates can identify energy barriers, guiding solvent/catalyst selection . Molecular dynamics simulations further assess binding modes to biological targets like kinases .

Methodological Considerations

  • Contradiction Analysis: When conflicting data arise, systematically vary experimental parameters (e.g., pH, temperature) and employ multivariate analysis to isolate contributing factors .
  • Stereochemical Control: Chiral intermediates (e.g., substituted piperazines) require enantioselective synthesis techniques, such as asymmetric catalysis or chiral HPLC resolution .

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